molecular formula C6H8N2 B14270993 Hexa-2,4-diene-1,6-diimine CAS No. 138846-90-9

Hexa-2,4-diene-1,6-diimine

Cat. No.: B14270993
CAS No.: 138846-90-9
M. Wt: 108.14 g/mol
InChI Key: TUTPLVGFFJWWGZ-UHFFFAOYSA-N
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Description

Hexa-2,4-diene-1,6-diimine is an organic compound characterized by the presence of two conjugated double bonds and two imine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

Hexa-2,4-diene-1,6-diimine can be synthesized through several methods. One common approach involves the reaction of diacetylene with formaldehyde in the presence of a polar solvent and a silver catalyst . The reaction is typically carried out at temperatures ranging from 0 to 150°C and pressures from 0.01 to 10 bar .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

Hexa-2,4-diene-1,6-diimine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the imine groups to amine groups.

    Substitution: The double bonds and imine groups can participate in substitution reactions with various reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Halogens, acids, and bases are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

Hexa-2,4-diene-1,6-diimine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of hexa-2,4-diene-1,6-diimine involves its interaction with molecular targets through its conjugated double bonds and imine groups. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Hexa-2,4-diene-1,6-diimine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of conjugated double bonds and imine groups, which confer distinct chemical and biological properties.

Properties

CAS No.

138846-90-9

Molecular Formula

C6H8N2

Molecular Weight

108.14 g/mol

IUPAC Name

hexa-2,4-diene-1,6-diimine

InChI

InChI=1S/C6H8N2/c7-5-3-1-2-4-6-8/h1-8H

InChI Key

TUTPLVGFFJWWGZ-UHFFFAOYSA-N

Canonical SMILES

C(=CC=N)C=CC=N

Origin of Product

United States

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